Cas no 843666-40-0 (Boc-C16-COOH)

Boc-C16-COOH 化学的及び物理的性質

名前と識別子

-

- Octadecanedioic acid,1-(1,1-dimethylethyl) ester

- 18-(tert-Butoxy)-18-oxooctadecanoic acid

- 18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid

- 18-tert-butoxy-18-oxooctadecanoic acid

- OCTADECANEDIOIC ACID MONO-TERT-BUTYL ESTER

- Octadecanedioicacid,mono(1,1-dimethylethyl) ester (9CI)

- AK173012

- WDUQJXKBWRNMKI-UHFFFAOYSA-N

- BCP25718

- ZB1003

- 0444AF

- OR303231

- AX8145995

- AB0076820

- Octadecanedioic acid,1-(1,1-dimethy

- Boc-C16-COOH

- 1-(1,1-Dimethylethyl) octadecanedioate (ACI)

- Octadecanedioic acid, mono(1,1-dimethylethyl) ester (9CI)

- 18-[(2-Methyl-2-propanyl)oxy]-18-oxooctadecanoic acid

- SS-4595

- SCHEMBL419352

- SY046019

- 18-(tert-Butoxy)-18-oxooctadecanoic acid)

- BP-24354

- MFCD09991735

- DA-02465

- 843666-40-0

- Octadecanedioic Acid Mono(1,1-dimethylethyl) Ester; Octadecanedioic Acid Mono-tert-butyl Ester

- HY-W045598

- AC-32513

- AKOS016028565

- Octadecanedioic acid mono(1,1-dimethylethyl) ester

- DTXSID70650738

- CS-0038601

- mono-t-Butyl stearate

- B5928

-

- MDL: MFCD09991735

- インチ: 1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)

- InChIKey: WDUQJXKBWRNMKI-UHFFFAOYSA-N

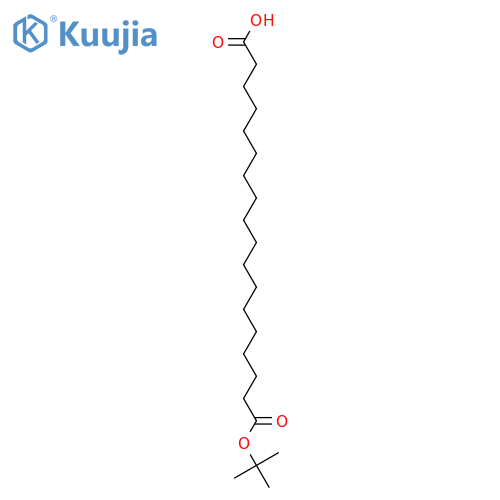

- ほほえんだ: O=C(CCCCCCCCCCCCCCCCC(OC(C)(C)C)=O)O

計算された属性

- せいみつぶんしりょう: 370.30800

- どういたいしつりょう: 370.308

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 19

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6

- 疎水性パラメータ計算基準値(XlogP): 7.7

じっけんとくせい

- PSA: 63.60000

- LogP: 6.65430

Boc-C16-COOH セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Boc-C16-COOH 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-C16-COOH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109241-1g |

Boc-C16-COOH |

843666-40-0 | 98% | 1g |

¥82.00 | 2024-07-28 | |

| Ambeed | A1490288-10g |

18-(tert-Butoxy)-18-oxooctadecanoic acid |

843666-40-0 | 97% | 10g |

$170.00 | 2022-05-16 | |

| TRC | B415183-250mg |

18-(tert-Butoxy)-18-oxooctadecanoic Acid |

843666-40-0 | 250mg |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109241-100mg |

Boc-C16-COOH |

843666-40-0 | 97% | 100mg |

¥43 | 2023-03-06 | |

| Key Organics Ltd | SS-4595-1G |

18-(tert-butoxy)-18-oxooctadecanoic acid |

843666-40-0 | >99% | 1g |

£264.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D658622-25G |

18-tert-butoxy-18-oxo-octadecanoic acid |

843666-40-0 | 97% | 25g |

$215 | 2024-07-21 | |

| Ambeed | A1490288-100mg |

18-(tert-Butoxy)-18-oxooctadecanoic acid |

843666-40-0 | 97% | 100mg |

$7.00 | 2022-05-16 | |

| Ambeed | A1490288-1g |

18-(tert-Butoxy)-18-oxooctadecanoic acid |

843666-40-0 | 97% | 1g |

$24.00 | 2022-05-16 | |

| eNovation Chemicals LLC | D595253-10g |

OCTADECANEDIOIC ACID MONO-TERT-BUTYL ESTER |

843666-40-0 | 97% | 10g |

$600 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG735-50mg |

Boc-C16-COOH |

843666-40-0 | 97% | 50mg |

95CNY | 2021-05-08 |

Boc-C16-COOH サプライヤー

Boc-C16-COOH 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

3. Back matter

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

Boc-C16-COOHに関する追加情報

Boc-C16-COOH: A Comprehensive Overview

Boc-C16-COOH, also known by its CAS number 843666-40-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, which stands for tert-butoxycarbonyl hexadecanoic acid, is a derivative of hexadecanoic acid with a tert-butoxycarbonyl (Boc) group attached. The Boc group is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under acidic conditions.

The structure of Boc-C16-COOH consists of a long hydrocarbon chain (hexadecyl) with a carboxylic acid group at one end and a Boc protecting group at the other. This structure makes it highly versatile for various applications in chemistry and materials science. Recent studies have explored the use of Boc-C16-COOH in the development of novel materials, such as amphiphilic polymers and drug delivery systems. For instance, researchers have utilized the compound to create self-assembling nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

One of the most promising applications of Boc-C16-COOH is in the field of nanotechnology. Scientists have discovered that when Boc-C16-COOH is incorporated into polymeric materials, it can significantly improve the mechanical properties and biocompatibility of these materials. This has led to its use in developing advanced biomaterials for tissue engineering and regenerative medicine. For example, a recent study published in the journal Nano Letters demonstrated that Boc-C16-COOH-based polymers can promote cell adhesion and proliferation, making them ideal candidates for artificial skin grafts.

In addition to its role in materials science, Boc-C16-COOH has also found applications in analytical chemistry. The compound is often used as a calibration standard in mass spectrometry due to its well-defined molecular structure and stability. Researchers have developed new methods for analyzing complex mixtures using Boc-C16-COOH as a reference compound, which has improved the accuracy and reproducibility of analytical techniques.

The synthesis of Boc-C16-COOH involves a multi-step process that typically begins with the hydroxylation of hexadecane followed by esterification with tert-butyl alcohol. Recent advancements in catalytic processes have made this synthesis more efficient and environmentally friendly. For instance, researchers have successfully employed green chemistry principles to develop a catalyst-free synthesis route for Boc-C16-COOH, reducing both the energy consumption and waste generation associated with traditional methods.

Another area where Boc-C16-COOH has shown potential is in energy storage technologies. The compound's ability to form stable interfaces between different phases makes it an excellent candidate for use in advanced battery systems. A team of engineers at Stanford University has reported that incorporating Boc-C16-COOH into lithium-ion batteries can significantly enhance their cycling stability and energy density, paving the way for next-generation energy storage solutions.

Despite its numerous advantages, there are challenges associated with the use of Boc-C16- COOH. One major concern is its limited thermal stability under high-temperature conditions, which can restrict its application in certain industrial processes. However, ongoing research aims to address this limitation by modifying the compound's structure or blending it with other thermally stable polymers.

In conclusion, Boc- C16- COOH (CAS No 843666-40-0) is a versatile compound with a wide range of applications across multiple disciplines. From nanotechnology to energy storage and biomaterials development, this compound continues to be a focal point for innovative research. As scientists delve deeper into understanding its properties and potential uses, we can expect even more groundbreaking applications of Boc- C16- COOH in the near future.

843666-40-0 (Boc-C16-COOH) 関連製品

- 14734-25-9(tert-Butyl methyl succinate)

- 7491-02-3(Diisopropyl sebacate)

- 112-10-7(isopropyl stearate)

- 142-91-6(Isopropyl palmitate)

- 10233-13-3(Isopropyl laurate)

- 110-27-0(Isopropyl myristate)

- 15026-17-2(Mono-tert-Butyl succinate)

- 7011-83-8(Dihydrojasmone lactone)

- 2311-46-8(N-Caproic Acid Isopropyl Ester)

- 6938-94-9(diisopropyl adipate)